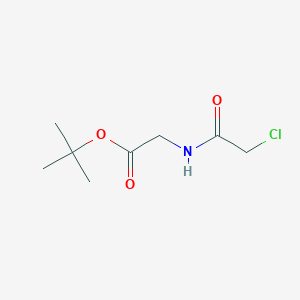
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as CPTP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is not fully understood. However, it is believed to exert its effects by binding to specific target enzymes and inhibiting their activity. This results in the modulation of various biochemical pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory. 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. It also exhibits potent inhibitory activity against specific enzymes, making it a useful tool for studying their biochemical pathways. However, 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol also has some limitations. It may exhibit off-target effects, leading to unintended consequences. Additionally, its efficacy may vary depending on the specific target enzyme and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol. One area of research could focus on the development of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research could focus on the identification of new target enzymes for 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol and the elucidation of their biochemical pathways. Additionally, the development of more efficient synthesis methods for 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol could lead to its wider use in research and drug development.
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a novel compound with potential applications in various fields. Its synthesis method is simple and efficient, and it exhibits potent inhibitory activity against specific enzymes. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloropyridine-4-carboxylic acid with trifluoromethylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-8-5-7(1-3-16-8)9(18)17-4-2-10(19,6-17)11(13,14)15/h1,3,5,19H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAABXYWTOUMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2821702.png)



![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)
![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)
![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)

![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)